An In-Depth Technical Guide to 8-(2-Bromophenyl)-8-oxooctanenitrile: Chemoselective Strategies and Synthetic Applications
An In-Depth Technical Guide to 8-(2-Bromophenyl)-8-oxooctanenitrile: Chemoselective Strategies and Synthetic Applications
As modern drug discovery and materials science push toward more complex molecular architectures, the demand for highly versatile, multi-functional building blocks has surged. 8-(2-Bromophenyl)-8-oxooctanenitrile (CAS: 898766-78-4) [1] represents a premier example of a trifunctional scaffold. Featuring an aryl bromide, an aliphatic ketone, and a terminal nitrile, this molecule offers three orthogonal reactive sites.
This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, chemoselective reaction strategies, and validated experimental protocols for utilizing 8-(2-Bromophenyl)-8-oxooctanenitrile in advanced organic synthesis.
Physicochemical Profiling and Structural Significance
The strategic value of 8-(2-Bromophenyl)-8-oxooctanenitrile lies in its spatial arrangement. The 8-carbon aliphatic chain serves as a flexible linker, distancing the electrophilic ketone and the sterically hindered ortho-bromoaryl group from the terminal nitrile. This separation minimizes electronic cross-talk between the functional groups, allowing for highly predictable, chemoselective transformations[2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 8-(2-Bromophenyl)-8-oxooctanenitrile |
| CAS Registry Number | 898766-78-4[1] |
| Molecular Formula | C14H16BrNO[3] |
| Molecular Weight | 294.19 g/mol [4] |
| SMILES String | Brc1ccccc1C(=O)CCCCCCC#N[4] |
| InChI Key | VTGRNHRDODNSAZ-UHFFFAOYSA-N[4] |
| Structural Features | Ortho-bromoaryl, Aliphatic Ketone, Terminal Nitrile |
Principles of Chemoselectivity and Orthogonal Reactivity
Successful synthetic utilization of this compound hinges on exploiting the intrinsic reactivity differences of its three functional groups without relying on cumbersome protecting-group strategies[2].
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The Aryl Bromide (Cross-Coupling Handle): The carbon-bromine bond is primed for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). The ortho-position relative to the ketone introduces steric hindrance, which can slow down transmetalation in cross-coupling reactions. However, this proximity also allows the ketone oxygen to act as a directing group or transient ligand, stabilizing metal intermediates[5].
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The Ketone (Electrophilic Center): Located at C8, the ketone is highly susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides). Because it is conjugated with the aromatic ring (though sterically twisted by the ortho-bromine), its reduction requires specific conditions to avoid over-reduction or side reactions.
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The Terminal Nitrile (Masked Amine/Acid): The cyano group is robust under mild basic and acidic conditions. It serves as an excellent "masked" primary amine or carboxylic acid. By delaying the reduction or hydrolysis of the nitrile until the final synthetic steps, researchers can avoid the catalyst-poisoning effects and pharmacokinetic liabilities often associated with free primary amines[5].
Caption: Orthogonal chemoselective reaction pathways for 8-(2-Bromophenyl)-8-oxooctanenitrile.
Synthetic Methodologies for Scaffold Generation
Synthesizing the core 8-(2-Bromophenyl)-8-oxooctanenitrile architecture requires regioselective precision. Direct Friedel-Crafts acylation of bromobenzene with 7-cyanoheptanoyl chloride predominantly yields the para-substituted isomer (8-(4-bromophenyl)-8-oxooctanenitrile) due to the directing effects of the bromine atom.
To achieve the required ortho-substitution, two advanced methodologies are employed:
Method A: Directed Grignard Addition to a Weinreb Amide The most reliable route involves the halogen-metal exchange of 1,2-dibromobenzene using n -BuLi or isopropylmagnesium chloride to generate the ortho-lithiated or Grignard species. This nucleophile is then reacted with N -methoxy- N -methyl-7-cyanoheptanamide (a Weinreb amide). The stable tetrahedral intermediate prevents over-addition, yielding the desired ketone exclusively upon acidic workup.
Method B: Interrupted Beckmann Fragmentation Recent advances in synthetic methodology have demonstrated that activated ketones can undergo an interrupted Beckmann fragmentation to yield complex oxooctanenitrile derivatives. By utilizing trifluoromethanesulfonic anhydride (Tf2O) to activate specific oximes, a ring-opening Friedel-Crafts acylation mechanism proceeds via an acylium ion intermediate, effectively constructing the 8-oxooctanenitrile backbone while kinetically suppressing standard Beckmann rearrangement[6].
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems, incorporating causality for reagent selection and built-in quality control checkpoints.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: To couple an arylboronic acid to the ortho-bromide position without affecting the ketone or nitrile functionalities.
Causality & Reagent Rationale: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle, which accelerates the rate-limiting reductive elimination step critical for sterically hindered ortho-substituted aryl halides. K₃PO₄ is selected as a mild, non-nucleophilic base to prevent undesired aldol condensation of the ketone or hydrolysis of the nitrile, which would occur with harsher bases like NaOH[5].
Step-by-Step Methodology:
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Reagent Charging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-(2-Bromophenyl)-8-oxooctanenitrile (1.0 mmol, 294 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).
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Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
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Solvent Addition: Add 5.0 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v) via syringe. The biphasic system aids in dissolving both the organic substrates and the inorganic base.
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Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 90°C for 12 hours with vigorous stirring (800 rpm).
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Validation & Workup: Monitor reaction completion via LC-MS. The disappearance of the m/z 294/296 isotopic doublet confirms the consumption of the starting material. Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite® to remove palladium black.
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Isolation: Wash the organic filtrate with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of the aryl bromide moiety.
Protocol 2: Chemoselective Ketone Reduction (Luche Conditions)
Objective: To reduce the C8 ketone to a secondary alcohol while leaving the terminal nitrile completely intact.
Causality & Reagent Rationale: Standard reduction with LiAlH₄ would reduce both the ketone and the nitrile. While NaBH₄ alone is milder, it can be sluggish due to the steric hindrance of the ortho-bromine. By employing Luche reduction conditions (NaBH₄ + CeCl₃·7H₂O) , the Ce³⁺ ion acts as a hard Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the ketone, directing the hard hydride from NaBH₄ exclusively to the C8 position, ensuring rapid and 100% chemoselective reduction without touching the nitrile.
Step-by-Step Methodology:
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Preparation: Dissolve 8-(2-Bromophenyl)-8-oxooctanenitrile (1.0 mmol, 294 mg) and CeCl₃·7H₂O (1.0 mmol, 372 mg) in 10 mL of absolute methanol in a round-bottom flask.
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Cooling: Cool the solution to 0°C using an ice-water bath and stir for 15 minutes to allow complete Lewis acid-base complexation.
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Reduction: Add NaBH₄ (1.2 mmol, 45 mg) in small portions over 5 minutes. Caution: Hydrogen gas is evolved.
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Validation: Stir at 0°C for 30 minutes. TLC (Hexanes/EtOAc 7:3) will show a highly polar shift from the starting ketone ( Rf≈0.6 ) to the resulting alcohol ( Rf≈0.3 ).
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Quench & Extraction: Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Dichloromethane (3 × 15 mL). Combine the organic layers, dry over MgSO₄, and evaporate the solvent to yield 8-(2-bromophenyl)-8-hydroxyoctanenitrile in near-quantitative yield.
References
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NextSDS Database. "8-(2-BROMOPHENYL)-8-OXOOCTANENITRILE — Chemical Substance Information." NextSDS. Available at:[Link]
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Bio-Fount Chemical Database. "898766-78-4 | 8-(2-Bromophenyl)-8-oxooctanenitrile." Bio-Fount. Available at:[Link]
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Molport Chemical Directory. "8-(2-bromophenyl)-8-oxooctanenitrile | 898766-78-4." Molport. Available at:[Link]
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Royal Society of Chemistry. "Friedel-Crafts Acylation via Interrupted Beckmann Fragmentation of Activated Ketones." RSC Advances. Available at:[Link]
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